molecular formula C7H6BrIO B14889827 4-Bromo-2-iodo-6-methylphenol

4-Bromo-2-iodo-6-methylphenol

Cat. No.: B14889827
M. Wt: 312.93 g/mol
InChI Key: GNFJQJOMUJAQNB-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of bromine and iodine atoms attached to a phenolic ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-6-methylphenol typically involves the halogenation of 2-methylphenol (o-cresol). The process can be carried out in two main steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. Continuous bromination and iodination processes are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-6-methylphenol involves its interaction with molecular targets through its phenolic and halogenated functional groups. The compound can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their structure and function. The phenolic group can undergo redox reactions, influencing cellular oxidative stress pathways .

Properties

Molecular Formula

C7H6BrIO

Molecular Weight

312.93 g/mol

IUPAC Name

4-bromo-2-iodo-6-methylphenol

InChI

InChI=1S/C7H6BrIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3

InChI Key

GNFJQJOMUJAQNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)I)Br

Origin of Product

United States

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